3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound produced on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to changes in their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: Another five-membered ring compound with similar stability and reactivity.
Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical properties.
Triazole: Features three nitrogen atoms in the ring, offering unique reactivity.
Uniqueness
3-Methyl-5-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
3-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O/c1-7-14-9(17-15-7)6-16-4-2-8(3-5-16)10(11,12)13/h8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRRZDQTUSTENK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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